Ethyl 1-butylpiperidine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-butylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-5-9-13-10-7-6-8-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAXEKNPTNLHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006447 | |
| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85866-14-4 | |
| Record name | 2-Piperidinecarboxylic acid, 1-butyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroformate
Reaction Mechanism and Standard Procedure
The most widely reported method involves reacting piperidine-2-carboxylic acid derivatives with ethyl chloroformate under basic conditions. The carboxyl group is activated for nucleophilic attack by the ethoxycarbonyl group, followed by butylation at the nitrogen atom. A typical procedure includes:
- Dissolving 1.0 equivalent of piperidine-2-carboxylic acid in anhydrous dichloromethane (DCM) at 0°C.
- Adding 1.2 equivalents of ethyl chloroformate dropwise, followed by 2.0 equivalents of triethylamine to scavenge HCl.
- Stirring the mixture at room temperature for 6–12 hours.
- Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate.
Yield and By-Product Analysis
Yields typically range from 65% to 85%, with by-products including N-ethylpiperidine-2-carboxylate (5–10%) and unreacted starting material (3–7%). The use of DCM as a solvent minimizes side reactions compared to tetrahydrofuran (THF), which can lead to ring-opening byproducts.
Reductive Amination of Piperidine-2-Carboxaldehyde
Two-Step Synthesis via Schiff Base Intermediate
This method avoids harsh alkylation conditions by forming a Schiff base intermediate, which is subsequently reduced:
- Schiff Base Formation : Piperidine-2-carboxaldehyde reacts with butylamine in ethanol at 60°C for 4 hours.
- Reduction : Sodium cyanoborohydride (NaBH3CN) is added at pH 5–6 (acetic acid buffer), reducing the imine to the secondary amine.
Optimization Insights
Alkylation of Piperidine-2-Carboxylic Acid Esters
Direct N-Butylation Using Alkyl Halides
Piperidine-2-carboxylic acid ethyl ester is alkylated with 1-bromobutane in the presence of a base:
Catalytic Hydrogenation of Pyridine Precursors
Hydrogenation of Ethyl 1-Butylpyridine-2-Carboxylate
A less common but high-yielding approach involves hydrogenating a pyridine analog:
- Catalyst : 5% Pd/C in ethanol under 50 psi H2 at 25°C for 12 hours.
- Yield : 90–95% with >99% purity by HPLC.
Substrate Synthesis
Ethyl 1-butylpyridine-2-carboxylate is prepared via Ullmann coupling:
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–85 | 6–12 h | Scalable; minimal equipment requirements | By-product formation (up to 15%) |
| Reductive Amination | 70–78 | 8–16 h | Mild conditions; high selectivity | Requires pH control |
| Alkylation | 70–82 | 8–24 h | Compatible with diverse alkylating agents | Dialkylation byproducts |
| Catalytic Hydrogenation | 90–95 | 12–24 h | Exceptional purity; no byproducts | High-pressure equipment required |
Optimization Strategies
Solvent Selection
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Considerations
Continuous Flow Reactors
Q & A
Q. What statistical methods are appropriate for analyzing biological activity data?
- Methodological Answer : Apply dose-response curves (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA for comparing multiple groups and Tukey’s test for post-hoc analysis. Report confidence intervals (95%) and p-values (<0.05) .
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